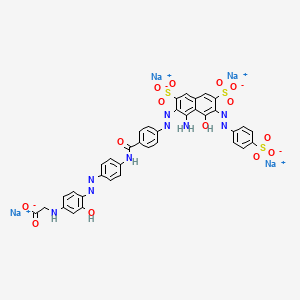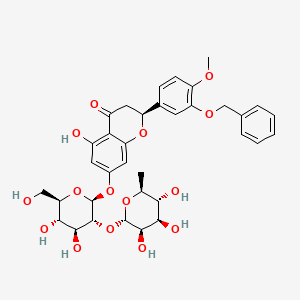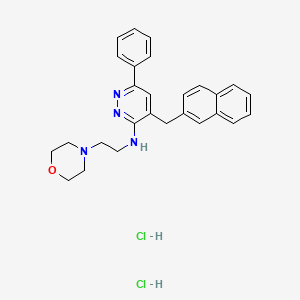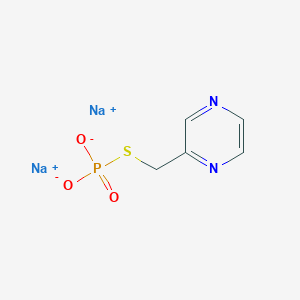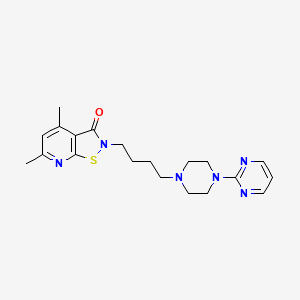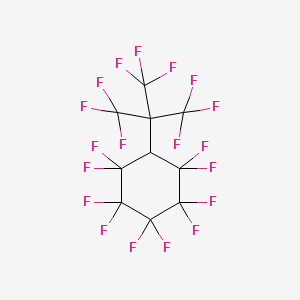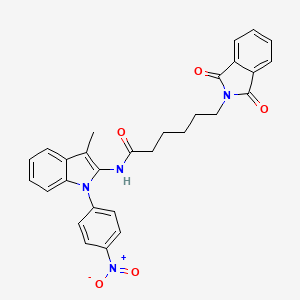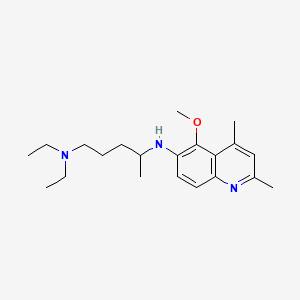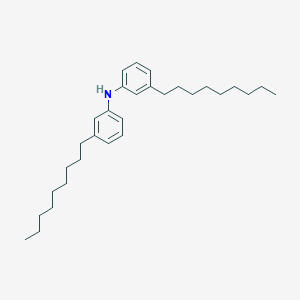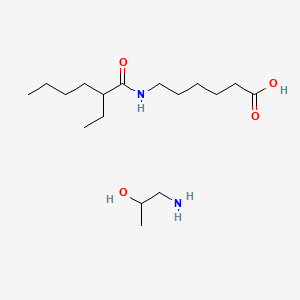
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a thiazole moiety and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines.
Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic substitution reaction using suitable thiazole derivatives.
Esterification: The ethyl ester group is incorporated through esterification reactions involving carboxylic acids and ethanol under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or thiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Piperazines or Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, methyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, propyl ester
Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride stands out due to its specific combination of a piperazine ring, thiazole moiety, and ethyl ester group, which confer unique chemical and biological properties not found in its analogs.
Properties
CAS No. |
89663-22-9 |
|---|---|
Molecular Formula |
C13H22ClN3O2S |
Molecular Weight |
319.85 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate;hydron;chloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-3-18-13(17)16-8-6-15(7-9-16)5-4-12-11(2)14-10-19-12;/h10H,3-9H2,1-2H3;1H |
InChI Key |
YUPIBORVMCUQQP-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CCOC(=O)N1CCN(CC1)CCC2=C(N=CS2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


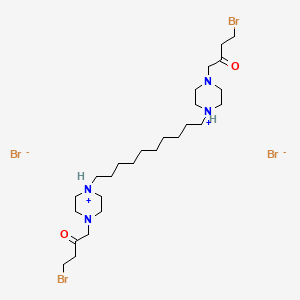
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
